molecular formula C7H17NO2 B3320321 2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-OL CAS No. 123119-86-8

2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-OL

Cat. No.: B3320321
CAS No.: 123119-86-8
M. Wt: 147.22 g/mol
InChI Key: RJASLUHIBPFIPK-UHFFFAOYSA-N
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Description

2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-OL is a chemical compound with the molecular formula C7H17NO2. It is a clear, colorless to pale yellow liquid that is soluble in water and various organic solvents. This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-OL typically involves the reaction of ethyl(methyl)amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

[ \text{Ethyl(methyl)amine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified using distillation or other separation techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Simpler amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-OL is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-OL involves its interaction with various molecular targets. The ethyl(methyl)amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This compound can also act as a nucleophile, participating in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Dimethylamino)ethoxyethanol: Similar structure but with dimethylamino group instead of ethyl(methyl)amino.

    2-(2-Aminoethoxy)ethanol: Contains an amino group instead of ethyl(methyl)amino.

    2-(Methylamino)ethanol: Lacks the ethoxy group, simpler structure.

Uniqueness

2-(2-[Ethyl(methyl)amino]ethoxy)ethan-1-OL is unique due to its specific combination of ethyl(methyl)amino and ethoxy groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and solubility characteristics .

Properties

IUPAC Name

2-[2-[ethyl(methyl)amino]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-3-8(2)4-6-10-7-5-9/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJASLUHIBPFIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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